molecular formula C7H6BrFO B1273065 2-Bromo-3-fluoroanisole CAS No. 446-59-3

2-Bromo-3-fluoroanisole

Cat. No. B1273065
M. Wt: 205.02 g/mol
InChI Key: RNUBPKHSQXYYCV-UHFFFAOYSA-N
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Patent
US07186715B2

Procedure details

The 3-fluoro anisole (15 g, 119 mmol) was placed in THF (300 mL) and cooled to about −78° C., and then n-BuLi (89 mL 1.6 M in hexanes) was added while maintaining the temperature at around −70° C. The mixture was stirred for about 15 minutes, and bromine (18.9 g, 119 mmol) was added over 10 minutes. The mixture was warmed to r.t. and stirred overnight. The mixture was quenched with water, diluted with ether (500 mL) and partitioned between water/ether (1/1 300 mL). The water layer was back extracted with ether (250 mL), and the combined organic fractions were dried, filtered and concentrated. The dark residue was distilled under house vacuum (product 115–130° C.) to recover about 13.8 g of the product as a gray oil (57%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
89 mL
Type
reactant
Reaction Step Two
Quantity
18.9 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.[Li]CCCC.[Br:15]Br>C1COCC1>[Br:15][C:3]1[C:2]([F:1])=[CH:7][CH:6]=[CH:5][C:4]=1[O:8][CH3:9]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC=1C=C(C=CC1)OC
Step Two
Name
Quantity
89 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
18.9 g
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for about 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at around −70° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to r.t.
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water
ADDITION
Type
ADDITION
Details
diluted with ether (500 mL)
CUSTOM
Type
CUSTOM
Details
partitioned between water/ether (1/1 300 mL)
EXTRACTION
Type
EXTRACTION
Details
The water layer was back extracted with ether (250 mL)
CUSTOM
Type
CUSTOM
Details
the combined organic fractions were dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The dark residue was distilled under house vacuum (product 115–130° C.)
CUSTOM
Type
CUSTOM
Details
to recover about 13.8 g of the product as a gray oil (57%)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
BrC1=C(C=CC=C1F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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